molecular formula C20H21N3O3 B2929928 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1903225-29-5

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2929928
CAS RN: 1903225-29-5
M. Wt: 351.406
InChI Key: FRRISNSDGADACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one, also known as PAZ, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by researchers at the Dana-Farber Cancer Institute and has since been shown to have potential therapeutic applications in various diseases.

Scientific Research Applications

Pyrrolopyridines, including derivatives like 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one, have been identified as biologically active molecules primarily for their anticancer properties, among other therapeutic effects. The structural similarity of the pyrrolopyridine scaffold to the purine ring of ATP allows these compounds to act as kinase inhibitors, making them valuable in the treatment of cancer and other diseases. Vemurafenib, a well-known pyrrolopyridine derivative, has been successful in treating melanoma due to these properties (El-Gamal & Anbar, 2017).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those in the compound of interest, are extensively used in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring's sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage make it an ideal scaffold for bioactive molecules. Derivatives such as pyrrolizines and pyrrolidine-2-one have shown target selectivity in biological activity, highlighting the importance of stereochemical factors and substituent orientation in drug design (Li Petri et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have found applications in synthesizing pyranopyrimidine scaffolds, closely related to pyrrolopyridine derivatives. These scaffolds have broad synthetic and medicinal applications due to their bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, has been explored through diversified hybrid catalysts, highlighting the versatility of related compounds in generating lead molecules for pharmaceutical research (Parmar et al., 2023).

properties

IUPAC Name

1-(4-methylphenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-4-6-16(7-5-14)23-11-15(9-19(23)24)20(25)22-12-18(13-22)26-17-3-2-8-21-10-17/h2-8,10,15,18H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRISNSDGADACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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